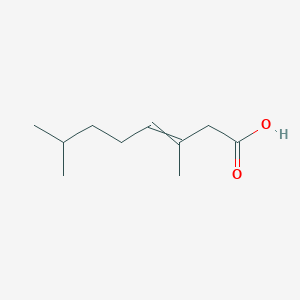

3,7-Dimethyloct-3-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

527754-85-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,7-dimethyloct-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h6,8H,4-5,7H2,1-3H3,(H,11,12) |

InChI Key |

QRZPCVWAZIQJMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC=C(C)CC(=O)O |

Origin of Product |

United States |

Ii. Chemical Synthesis and Synthetic Methodologies of 3,7 Dimethyloct 3 Enoic Acid

Retrosynthetic Analysis and Strategic Approaches to 3,7-Dimethyloct-3-enoic Acid

A logical retrosynthetic disconnection of this compound points towards several key precursors and synthetic strategies. The β,γ-unsaturated carboxylic acid moiety can be envisioned as arising from the isomerization of a more readily accessible α,β-unsaturated analogue. This suggests that compounds like geranic acid or nerolic acid, which are α,β-unsaturated isomers, could serve as advanced intermediates.

Another strategic approach involves the construction of the carbon skeleton through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to establish the C3-C4 double bond with specific stereocontrol. The carboxylic acid functionality can be introduced at a later stage through oxidation of a corresponding alcohol or aldehyde.

Furthermore, retrosynthetic analysis can lead back to simple and abundant natural monoterpenes like geraniol (B1671447), nerol (B1678202), or citronellol (B86348). These starting materials already possess the basic carbon framework and require functional group interconversions and positional isomerization of the double bond to arrive at the target structure.

Total Synthesis Pathways for this compound Isomers

The total synthesis of the geometric and chiral isomers of this compound necessitates stereocontrolled methods to establish the geometry of the double bond and the configuration of the chiral center at C3 (if applicable).

A plausible stereoselective synthesis of the (E)-isomer can be conceptualized starting from geraniol. A two-step oxidation sequence is a common strategy for converting allylic alcohols to the corresponding carboxylic acids. The primary alcohol of geraniol can be selectively oxidized to the aldehyde, geranial, using reagents like manganese dioxide (MnO2) or Dess-Martin periodinane. Subsequent oxidation of geranial to geranic acid, the α,β-unsaturated (E)-isomer of the target acid, can be achieved using the Pinnick oxidation with sodium chlorite (NaClO2).

The crucial step to obtain the desired β,γ-unsaturated acid is the selective isomerization of the double bond from the C2-C3 position to the C3-C4 position. This can be accomplished under basic conditions, where deprotonation at the α-carbon followed by reprotonation at the γ-carbon of the resulting enolate leads to the thermodynamically more stable β,γ-unsaturated carboxylate.

Following a similar logic, the stereoselective synthesis of the (Z)-isomer would commence from nerol, the (Z)-isomer of geraniol. The same two-step oxidation protocol, involving the formation of neral (B7780846) and its subsequent Pinnick oxidation, would yield nerolic acid, the (Z)-α,β-unsaturated carboxylic acid.

Isomerization of nerolic acid under carefully controlled basic conditions would then furnish the desired (Z)-3,7-dimethyloct-3-enoic acid. The choice of base and reaction conditions is critical to favor the desired double bond migration without causing epimerization at any stereocenters or further isomerization to other double bond isomers.

The asymmetric synthesis of chiral isomers of 3,7-dimethyloctenoic acids, where the stereocenter is typically at the 3-position, requires the use of chiral auxiliaries, catalysts, or starting materials. While specific asymmetric syntheses for this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied.

One potential strategy involves the asymmetric conjugate addition of a methyl group to a suitable α,β-unsaturated ester precursor. The use of chiral organocuprate reagents or a prochiral substrate with a chiral catalyst could introduce the methyl group at the C3 position with high enantioselectivity. Subsequent hydrolysis of the ester would yield the chiral carboxylic acid.

Another approach could utilize a chiral starting material that already contains the desired stereocenter. For instance, (R)- or (S)-citronellol could be elaborated through a series of reactions, including chain extension and functional group manipulation, to construct the target molecule while retaining the initial stereochemical integrity.

Development of Novel Precursors and Synthetic Intermediates

Research in the field of terpenoid chemistry continuously explores new precursors and intermediates for the efficient synthesis of compounds like this compound. Citronellal (B1669106), the aldehyde corresponding to citronellol, is a versatile precursor. Its α-carbon can be functionalized, and the aldehyde group can be converted to a carboxylic acid.

Furthermore, less common monoterpenes or their derivatives can be investigated as starting points. The development of synthetic routes from simple, non-terpenoid building blocks through convergent strategies also represents an active area of research, offering flexibility and the potential for structural diversity.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalysis can play a crucial role in several key transformations.

Ruthenium-based catalysts are known to be effective for the isomerization of allylic alcohols and the isomerization of α,β-unsaturated carbonyl compounds to their β,γ-unsaturated counterparts. The application of a suitable ruthenium catalyst could potentially achieve the desired double bond migration from a geranic or nerolic acid precursor under mild conditions.

Rhodium catalysts are also widely used in organic synthesis, particularly for asymmetric hydrogenation and hydroformylation reactions. While not directly applicable to the final structure, rhodium-catalyzed reactions could be employed in the synthesis of chiral precursors.

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could be utilized to construct the carbon skeleton of the molecule from smaller fragments. For instance, coupling of a suitable vinyl halide with an organoboron reagent could establish the C3-C4 bond.

The development of new catalytic systems that can directly and stereoselectively synthesize β,γ-unsaturated carboxylic acids from simple starting materials remains a significant goal in synthetic organic chemistry.

Green Chemistry Approaches to this compound Production

The synthesis of this compound is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key strategies in this endeavor focus on the use of environmentally benign solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.

One promising green approach involves the selective oxidation of the corresponding aldehyde, 3,7-dimethyloct-3-enal, which can be derived from natural sources. Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic heavy metal oxidants like chromium or manganese compounds. In contrast, green methodologies explore cleaner oxidants and catalytic systems.

Biocatalytic Methods:

A significant advancement in the green synthesis of carboxylic acids from aldehydes is the use of biocatalysts, such as aldehyde dehydrogenases (ALDHs). rsc.org These enzymes offer high selectivity and operate under mild reaction conditions, typically in aqueous buffer solutions. The use of recombinant ALDHs, potentially in conjunction with a nicotinamide oxidase (NOx) for cofactor (NAD+) regeneration using molecular oxygen from the air, presents a highly sustainable route. rsc.org This biocatalytic method avoids toxic oxidants and solvents, showing applicability across a wide range of aldehydes. rsc.org While not specifically detailed for 3,7-dimethyloct-3-enal, the broad substrate scope of some ALDHs suggests this is a viable and environmentally friendly pathway.

The following table outlines a conceptual biocatalytic oxidation for the production of this compound:

| Parameter | Condition | Rationale |

| Biocatalyst | Aldehyde Dehydrogenase (ALDH) | High selectivity for aldehyde to carboxylic acid conversion. |

| Co-catalyst | Nicotinamide Oxidase (NOx) | In-situ regeneration of NAD+ cofactor using O2. |

| Oxidant | Air (Molecular Oxygen) | Abundant, non-toxic, and environmentally benign oxidant. |

| Solvent | Phosphate (B84403) Buffer (e.g., pH 8.5) | Aqueous, non-toxic, and mild reaction medium. |

| Temperature | ~40 °C | Mild conditions, reducing energy consumption. |

Chemocatalytic Methods:

In the realm of chemocatalysis, several green alternatives to traditional oxidation have been developed. One such method involves the use of a selenium-containing catalyst with hydrogen peroxide as the oxidant in water. nih.gov This protocol is noted for its mild reaction conditions and good to excellent yields for a variety of aldehydes. nih.gov Hydrogen peroxide is a green oxidant as its only byproduct is water.

Another innovative approach is the light-promoted aerobic oxidation of aldehydes without the need for a photocatalyst. rsc.org This method utilizes atmospheric oxygen as the sole oxidant and is promoted by sunlight or LED irradiation in a solvent mixture of acetone and water. rsc.org The operational simplicity and avoidance of any catalyst make this a particularly attractive green methodology.

The table below summarizes key aspects of these green chemocatalytic approaches:

| Method | Catalyst | Oxidant | Solvent | Key Advantages |

| Selenium-Catalyzed Oxidation | Selenium-containing compound | Hydrogen Peroxide (H2O2) | Water | Mild conditions, high yields, green oxidant. nih.gov |

| Photocatalyst-Free Aerobic Oxidation | None | Air (Molecular Oxygen) | Acetone/Water | Catalyst-free, uses sunlight/LED, sustainable. rsc.org |

Yield Optimization and Scalability Studies for this compound Synthesis

The successful implementation of any synthetic route on an industrial scale hinges on its yield, efficiency, and scalability. For the green synthesis of this compound, optimization of reaction parameters and robust scalability are crucial.

Yield Optimization:

In biocatalytic systems using ALDHs, yield optimization would involve fine-tuning several parameters. The choice of the specific ALDH enzyme is critical, as different enzymes will exhibit varying activities and stabilities with the 3,7-dimethyloct-3-enal substrate. Other factors to optimize include pH, temperature, substrate concentration, and enzyme loading. For instance, in the biocatalytic oxidation of other aldehydes, reactions are often run at a slightly alkaline pH (around 8.5) and temperatures around 40°C to maximize enzyme activity and stability. rsc.org

For the selenium-catalyzed oxidation, studies on other aldehydes have shown that the catalyst loading, concentration of hydrogen peroxide, and reaction time are key parameters to optimize for maximizing the yield of the carboxylic acid. nih.gov Similarly, in the photocatalyst-free aerobic oxidation, the intensity and wavelength of the light source, as well as the ratio of acetone to water in the solvent system, would need to be optimized to achieve the highest possible yield of this compound. rsc.org

Scalability Studies:

The scalability of these green synthetic methods is a primary consideration for their industrial application. Biocatalytic processes, in particular, have seen significant advancements in scalability. nih.gov The use of whole-cell biocatalysts or immobilized enzymes can simplify downstream processing and improve catalyst stability and reusability, which are critical for large-scale production. mdpi.com Challenges in scaling up biocatalytic oxidations often relate to ensuring efficient oxygen transfer in large reactors and maintaining optimal reaction conditions. acs.org However, successful large-scale biocatalytic oxidations have been reported, demonstrating the industrial feasibility of this technology. acs.org

The photocatalyst-free aerobic oxidation method is inherently scalable due to its simple setup. The main challenge would be to ensure uniform light distribution in a large-scale reactor to maintain reaction efficiency. The development of suitable photoreactors would be a key aspect of scaling up this promising technology.

The following table presents a comparative overview of scalability considerations for the discussed green synthesis methods:

| Method | Key Scalability Factors | Advantages for Scalability | Potential Challenges for Scalability |

| Biocatalytic Oxidation | Enzyme stability and reusability, oxygen mass transfer, process control. | Use of whole-cell or immobilized enzymes, mild conditions. mdpi.com | Maintaining sterility, ensuring adequate oxygen supply. acs.org |

| Selenium-Catalyzed Oxidation | Catalyst recovery and recycling, heat management. | Potential for catalyst and solvent reuse. nih.gov | Cost and potential toxicity of selenium catalyst. |

| Photocatalyst-Free Aerobic Oxidation | Reactor design for efficient light penetration, reaction kinetics. | Simple setup, no catalyst cost or separation. rsc.org | Ensuring uniform light distribution in large volumes. |

Iii. Biosynthetic Pathways and Natural Occurrence of 3,7 Dimethyloct 3 Enoic Acid

Natural Occurrence and Isolation Techniques from Biological Sources

While direct evidence for the widespread natural occurrence of 3,7-dimethyloct-3-enoic acid is limited in scientific literature, its structural isomers and related derivatives are well-documented constituents of various plant essential oils. For instance, 3,7-dimethyloct-6-enoic acid (citronellic acid) is a known component of oils from plants such as Pelargonium species (geraniums) and lemongrass. The presence of these related compounds suggests that this compound may also occur, perhaps as a minor component, in some plant species.

The isolation of acyclic monoterpenoid acids from biological sources typically involves extraction of the plant material with a suitable solvent, followed by chromatographic separation.

Table 1: General Isolation Techniques for Acyclic Monoterpenoid Acids

| Technique | Description |

| Solvent Extraction | Plant material (e.g., leaves, flowers) is macerated or soaked in a solvent like hexane (B92381) or ethanol (B145695) to extract the essential oils and other secondary metabolites. |

| Steam Distillation | A common method for extracting essential oils, where steam is passed through the plant material, vaporizing the volatile compounds which are then condensed and collected. |

| Chromatography | Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the individual components of the extracted mixture, allowing for the isolation and identification of specific compounds like monoterpenoid acids. |

Proposed Biosynthetic Pathways for this compound

The biosynthesis of this compound is proposed to follow the general pathways established for other acyclic monoterpenoids, originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The key steps in the proposed biosynthesis are:

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed by the enzyme GPP synthase to form the C10 precursor, geranyl pyrophosphate.

Formation of a Monoterpene Alcohol or Aldehyde: GPP can be converted to a variety of acyclic monoterpenes. For the biosynthesis of this compound, a plausible precursor would be the corresponding alcohol, 3,7-dimethyloct-3-en-1-ol, or the aldehyde, 3,7-dimethyloct-3-en-1-al. This conversion from GPP would be catalyzed by a specific monoterpene synthase.

Oxidation to the Carboxylic Acid: The final step would involve the oxidation of the alcohol or aldehyde precursor to the carboxylic acid. This is a common biochemical transformation, often carried out by dehydrogenase enzymes.

Enzymatic Systems Involved in Dimethyloctenoic Acid Biosynthesis

The biosynthesis of this compound is expected to be catalyzed by a series of specific enzymes.

While the specific enzymes for this compound biosynthesis have not been characterized, we can infer their nature from studies on related compounds. The key enzymes would likely include:

Monoterpene Synthases (TPSs): These enzymes are responsible for the conversion of GPP into the initial monoterpene skeleton. A specific TPS would catalyze the formation of the 3,7-dimethyloct-3-ene backbone.

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are crucial for the oxidation steps. An ADH would oxidize the alcohol precursor to an aldehyde, and an ALDH would then oxidize the aldehyde to the final carboxylic acid.

The expression of genes encoding biosynthetic enzymes for monoterpenoids is often tightly regulated, showing tissue-specific and developmental-stage-specific patterns. The regulation of the proposed pathway for this compound would likely be influenced by various transcription factors that respond to both internal developmental cues and external environmental stimuli.

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful technique to trace the path of atoms through a biosynthetic pathway. Although specific isotopic labeling studies for this compound have not been reported, the general methodology would involve feeding a plant or cell culture with a labeled precursor, such as ¹³C-glucose or ¹⁴C-acetate. The distribution of the isotope in the final product can then be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the biosynthetic route.

Comparative Biosynthesis of Related Monoterpenoid Acids

The biosynthesis of this compound can be understood by comparing it to the biosynthesis of its more well-studied isomers, geranic acid, nerolic acid, and citronellic acid.

Table 2: Comparative Biosynthesis of Acyclic Monoterpenoid Acids

| Compound | Precursor Alcohol/Aldehyde | Key Enzymatic Steps |

| Geranic Acid | Geraniol (B1671447) / Geranial | Oxidation of geraniol to geranial by an alcohol dehydrogenase, followed by oxidation of geranial to geranic acid by an aldehyde dehydrogenase. |

| Nerolic Acid | Nerol (B1678202) / Neral (B7780846) | Oxidation of nerol to neral by an alcohol dehydrogenase, followed by oxidation of neral to nerolic acid by an aldehyde dehydrogenase. |

| Citronellic Acid | Citronellol (B86348) / Citronellal (B1669106) | Oxidation of citronellol to citronellal by an alcohol dehydrogenase, followed by oxidation of citronellal to citronellic acid by an aldehyde dehydrogenase. |

| This compound (Proposed) | 3,7-Dimethyloct-3-en-1-ol / 3,7-Dimethyloct-3-en-1-al | Proposed to follow a similar two-step oxidation of the corresponding alcohol and aldehyde precursors. |

This comparative analysis highlights a conserved biochemical logic in the formation of these related acyclic monoterpenoid acids, where the final step is the oxidation of an aldehyde to a carboxylic acid.

Iv. Metabolic Transformations and Biotransformation Studies

In Vivo Metabolic Fate of 3,7-Dimethyloct-3-enoic Acid in Non-Human Model Organisms (e.g., Microorganisms, Plants, Animals)

Detailed in vivo metabolic studies specifically tracking the fate of this compound are not extensively documented in publicly available scientific literature. However, the metabolism of related acyclic monoterpenes has been explored in various organisms, offering insights into the probable metabolic pathways.

In microorganisms, particularly bacteria of the Pseudomonas genus, acyclic monoterpenoids are utilized as carbon and energy sources. frontiersin.orgias.ac.in The metabolic process is typically initiated by the oxidation of terminal functional groups. For monoterpene alcohols like geraniol (B1671447) and citronellol (B86348), this involves oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. frontiersin.org Following this logic, it is plausible that this compound could be an intermediate in the degradation of a corresponding alcohol or aldehyde.

In animal models, administered acyclic monoterpenoids are generally metabolized through oxidation and conjugation pathways to facilitate their excretion. The primary routes of metabolism involve ω-oxidation of the terminal methyl groups and subsequent β-oxidation, similar to fatty acid metabolism.

The metabolic fate in plants is less understood from a degradation perspective, as plants are the primary producers of these compounds. academicjournals.org Biosynthesis pathways are well-documented, originating from geranyl diphosphate. wikipedia.org Any degradation is likely part of the natural turnover and regulation of these secondary metabolites.

Identification and Characterization of this compound Metabolites

Direct identification and characterization of metabolites solely from this compound administration are scarce. However, based on the established metabolism of other acyclic monoterpenoids, a range of potential metabolites can be hypothesized. The catabolism is expected to proceed through pathways analogous to fatty acid oxidation.

Key metabolic reactions anticipated for acyclic monoterpenoids include:

Hydroxylation: Introduction of hydroxyl groups, often at the terminal (ω) position.

Oxidation: Conversion of alcohol and aldehyde groups to carboxylic acids.

β-Oxidation: Shortening of the carbon chain by two-carbon units.

Conjugation: Formation of glucuronides or sulfates to increase water solubility for excretion.

The table below summarizes metabolites identified from related acyclic monoterpenoids in various organisms, which could be analogous to the metabolites of this compound.

| Precursor Compound | Organism/System | Identified Metabolites | Metabolic Reaction |

| Geraniol | Pseudomonas citronellolis | Geranic acid, 3-Hydroxy-3,7-dimethyloct-6-enoic acid | Oxidation, Hydration |

| Citronellol | Pseudomonas citronellolis | Citronellic acid, Dihydroxycitronellic acid | Oxidation, Hydroxylation |

| Linalool | Aspergillus niger | Linalool oxides, 8-Hydroxylinalool | Epoxidation, Hydroxylation |

This table presents data from studies on related compounds to infer potential metabolic pathways for this compound.

Enzymatic Pathways of this compound Degradation and Conversion

The enzymatic pathways for the degradation of this compound have not been explicitly elucidated. However, research on acyclic monoterpene catabolism in bacteria points to specific gene clusters that encode the necessary enzymes. researchgate.net The atu (acyclic terpene utilization) and liu (leucine and isovalerate utilization) pathways are central to the breakdown of these compounds into intermediates that can enter central metabolism, such as acetyl-CoA. researchgate.net

The degradation is thought to be initiated by the activation of the carboxylic acid to its coenzyme A (CoA) thioester, a common strategy in fatty acid metabolism. This would be followed by a series of enzymatic reactions analogous to β-oxidation.

Postulated Enzymatic Steps:

Acyl-CoA Synthetase: Activation of this compound to 3,7-dimethyloct-3-enoyl-CoA.

Enoyl-CoA Hydratase: Hydration of the double bond.

Dehydrogenase: Oxidation of the hydroxyl group to a ketone.

Thiolase: Cleavage of the β-ketoacyl-CoA to yield a shortened acyl-CoA and acetyl-CoA.

This cycle would repeat, progressively degrading the carbon skeleton.

Microbial Biotransformation of this compound

Microbial biotransformation is a powerful tool for generating novel compounds and studying metabolic pathways. ias.ac.in Various microorganisms, including bacteria and fungi, are known to transform monoterpenes. nih.gov These transformations include hydroxylations, oxidations, reductions, and isomerizations.

While specific studies on the microbial biotransformation of this compound are not prominent, research on related substrates demonstrates the versatility of microbial enzymes. For example, fungi of the genus Aspergillus are known to perform regioselective hydroxylation on acyclic monoterpenoids. researchgate.net Bacteria like Pseudomonas species are efficient in degrading these compounds for growth. frontiersin.orgias.ac.in The initial steps in the microbial degradation of acyclic monoterpenes like citronellol and geraniol involve the oxidation of the primary alcohol group to a carboxylic acid by alcohol and aldehyde dehydrogenases. frontiersin.org

The table below indicates common microbial transformations observed for acyclic monoterpenoids.

| Microorganism | Substrate | Transformation Type | Product |

| Pseudomonas citronellolis | Geraniol | Oxidation | Geranic Acid |

| Aspergillus niger | Linalool Acetate | Hydroxylation | 8-Hydroxylinalool |

| Pseudomonas incognita | Citronellol | Oxidation | Citronellic Acid |

This table illustrates the types of biotransformations microorganisms can perform on similar acyclic monoterpenoids.

Plant-Mediated Biotransformation Processes

Plants are the primary source of most monoterpenoids, synthesizing them through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. academicjournals.org The focus of research in plants has predominantly been on biosynthesis rather than catabolism. Biotransformation in the context of plants usually refers to the conversion of precursor molecules into a diverse array of monoterpenoid structures. This includes cyclizations, hydroxylations, and glycosylations to form the vast library of natural products found in the plant kingdom.

Degradative processes in plants are generally considered part of the dynamic turnover of these secondary metabolites. It is plausible that plants possess enzymatic machinery to break down this compound, likely involving oxidation and conjugation to manage its physiological levels. However, specific studies detailing these plant-mediated degradation pathways are not currently available.

V. Advanced Analytical Methodologies for 3,7 Dimethyloct 3 Enoic Acid

Chromatographic Separation Techniques for 3,7-Dimethyloct-3-enoic Acid

Chromatography is a cornerstone for the separation and purification of the stereoisomers and geometric isomers of this compound. The subtle differences in the physicochemical properties of these isomers demand high-resolution separation techniques.

The separation of the enantiomers and diastereomers of this compound, along with its (E) and (Z) geometric isomers, is a significant analytical challenge. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is instrumental in resolving these isomeric mixtures. The development of effective separation methods often involves the screening of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds.

For the separation of the enantiomers of this compound, a typical method development workflow would involve:

Column Screening: Testing a variety of chiral columns with different stationary phases.

Mobile Phase Optimization: Adjusting the composition of the mobile phase (e.g., hexane (B92381)/isopropanol for normal-phase HPLC or methanol/acetonitrile with additives for reversed-phase HPLC) to achieve optimal resolution and retention times.

Temperature and Flow Rate Adjustment: Fine-tuning these parameters to enhance separation efficiency.

The following interactive table provides a hypothetical example of data that might be generated during the method development for the chiral separation of this compound enantiomers using HPLC.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 1.0 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol (B145695) (95:5) | 0.8 | 2.1 |

| Cellulose tris(4-methylbenzoate) | Methanol:Water (80:20) | 1.2 | 1.5 |

Analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil) requires robust sample preparation techniques coupled with sensitive analytical methods. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate the analyte from the matrix, removing interfering substances. Following extraction, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are typically employed for quantification. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte or its derivatives. For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester is often necessary.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure, including the stereochemistry and conformation, of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide information about the connectivity of atoms. For stereochemical and conformational analysis, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. NOE experiments can reveal the spatial proximity of protons, which helps in determining the relative stereochemistry and preferred conformation of the molecule. For instance, the magnitude of the coupling constants between protons on adjacent carbon atoms can provide insights into the dihedral angles and, consequently, the conformation of the alkyl chain.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is particularly useful for identifying unknown metabolites or derivatives of this compound in complex mixtures. By comparing the accurate mass of a potential metabolite with calculated masses of possible biotransformation products (e.g., hydroxylated or conjugated species), researchers can confidently identify these compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the location of modifications on the parent molecule.

The table below illustrates hypothetical HRMS data for potential metabolites of this compound.

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Proposed Metabolite |

| 187.1329 | 187.1334 | -2.7 | C10H19O3 | Hydroxylated this compound |

| 347.1856 | 347.1862 | -1.7 | C16H27O8S | Glucuronide conjugate of this compound |

| 264.1495 | 264.1501 | -2.3 | C12H22O5S | Sulfate conjugate of this compound |

Chiroptical Spectroscopy for Absolute Configuration Assignment

While NMR and X-ray crystallography can determine the relative stereochemistry of a chiral molecule, chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful for assigning the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. The experimental ECD or VCD spectrum of an enantiomer is then compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach is particularly valuable when single crystals suitable for X-ray crystallography are not available. nih.gov For carboxylic acids, derivatization may sometimes be employed to introduce a chromophore that exhibits a stronger ECD signal, facilitating the analysis. nih.gov

Vi. Biological Activities and Molecular Mechanisms in Vitro and in Vivo Non Human Models

Anti-Microbial Properties of 3,7-Dimethyloct-3-enoic acid and Derivatives

Derivatives and structural analogues of this compound have demonstrated notable anti-microbial properties in various non-human models. These activities are often attributed to their chemical structure, which allows for interaction with microbial cells, leading to inhibition of growth or cell death.

The underlying mechanism for this activity involves the disruption of cellular processes critical for bacterial pathogenicity. Gene expression analysis showed that citronellal (B1669106) treatment led to the downregulation of genes associated with motility (motA, cheD, cheY, flgF), biofilm formation (gumC), and virulence. nih.gov This suggests that the compound interferes with the genetic regulation of key pathogenic factors. The general mechanism for monoterpenes often involves the perturbation of the lipid fraction of the microbial plasma membrane, which alters membrane permeability and leads to the leakage of essential intracellular components. nih.gov This disruption of the cell wall and membrane integrity is a key factor in the antibacterial action observed in various studies. nih.gov

Table 1: Antibacterial Activity of this compound Analogues

| Compound | Target Organism | Observed Effects | Potential Mechanism of Action |

|---|

Analogues of this compound, including citral (B94496) and various hydroxylated derivatives, have been investigated for their antifungal properties. Citral, a mixture of geranial and neral (B7780846) isomers, has demonstrated efficacy against the pathogenic yeast Candida albicans. nih.gov Studies have shown that citral inhibits the mycelial growth of C. albicans, a key step in its pathogenesis. nih.gov The proposed mechanism of action involves damage to the fungal cell membrane and organelles, leading to a loss of cellular components and integrity. nih.gov

Furthermore, synthetic derivatives such as 6,7-dihydroxy-3,7-dimethyloct-2-enoic acids and their corresponding amides have been identified as having fungicidal activity. researchgate.net The general mechanisms by which natural antifungal compounds operate can be multifaceted, including the disruption of the cell membrane and cell wall, interference with ATP synthesis, and the generation of reactive oxygen species (ROS) that cause damage to mitochondria and other cellular components. nih.govresearchgate.net

Anti-Inflammatory and Antioxidant Activities in Cellular Systems

A synthetic derivative, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015), designed from a related natural product, has exhibited both anti-inflammatory and antioxidant activities in cellular and animal models. In acute inflammation models, this compound significantly reduced carrageenan-induced paw edema in mice. nih.gov It also decreased the migration of leukocytes and reduced myeloperoxidase activity in a pleurisy model, indicating a potent anti-inflammatory effect. nih.gov

The antioxidant potential of such compounds is often evaluated through their ability to scavenge free radicals. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests are commonly used to quantify this activity. nih.gov The anti-inflammatory actions are frequently linked to the modulation of key inflammatory pathways, such as the inhibition of nuclear factor kappa-B (NF-κB) activation and the reduction of pro-inflammatory cytokine production, including interleukin-1β (IL-1β). nih.gov

Modulatory Effects on Specific Cellular Pathways and Enzyme Systems

The biological activities of this compound derivatives are mediated by their interaction with specific molecular targets. The anti-inflammatory compound LQFM-015, for instance, was found to inhibit the activity of phospholipase A₂ (PLA₂) and cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. nih.gov The compound demonstrated inhibitory effects on both COX-1 and COX-2, with IC50 values of 36 μM and 28 μM, respectively. nih.gov

In the context of antibacterial action, citronellal's effects are linked to the modulation of gene expression pathways controlling bacterial virulence and motility. nih.gov This targeted modulation of cellular and enzymatic systems underscores the specific molecular interactions that drive the observed biological effects.

Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of a this compound Analogue

| Compound | Biological Model | Key Findings | IC50 Values |

|---|---|---|---|

| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015) | Carrageenan-induced paw edema (in vivo) | Reduced edema formation by over 46%. nih.gov | N/A |

| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015) | Carrageenan-induced pleurisy (in vivo) | Reduced leukocyte migration by 26% and myeloperoxidase activity by 50%. nih.gov | N/A |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies aim to elucidate how the chemical structure of a compound influences its biological activity. For derivatives of this compound, modifications to the molecule, such as the introduction of functional groups or changes in stereochemistry, can significantly impact their efficacy. For example, the development of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid amides highlights an effort to improve fungicidal activity through structural modification. researchgate.net

The position of the double bond and the stereochemistry of the molecule are critical determinants of biological function. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this specific stereochemistry is often essential for their interaction with biological targets. nih.govnih.gov Even subtle changes in the spatial arrangement of atoms can lead to significant differences in potency and mechanism of action. researchgate.net

While direct SAR studies comparing isomers of this compound are not extensively detailed in the available literature, the principles can be inferred from related monoterpenoids. For instance, citral is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), which can exhibit different biological potencies. The specific configuration of the double bond and the stereocenters in the carbon chain influence how the molecule fits into the active site of enzymes or interacts with microbial membranes, thereby dictating its antibacterial, antifungal, or anti-inflammatory effects. nih.govnih.gov Studies on other chiral molecules have shown that stereochemistry can affect not only target binding but also cellular uptake, with specific isomers being preferentially transported into cells. nih.govresearchgate.net

Impact of Methyl Branching and Chain Length on Molecular Interactions

The molecular structure of a fatty acid is a primary determinant of its physicochemical properties and its interactions within biological systems. For this compound, the presence of two methyl groups and its ten-carbon chain length are critical features that influence its behavior, particularly in lipid membranes and protein interactions.

Methyl Branching: The introduction of methyl branches along a fatty acid chain disrupts the highly ordered packing that is characteristic of their straight-chain counterparts. researchgate.net This disruption leads to several significant effects on the properties of lipid bilayers. Molecular dynamics simulations have shown that methyl branching reduces lipid condensation, decreases the thickness of the bilayer, and lowers the ordering of the acyl chains. researchgate.netnih.gov The branch points act as kinks, which increases the fluidity of the membrane. researchgate.netnih.gov This enhanced fluidity can be crucial for the adaptation of organisms, especially prokaryotes where such branched-chain fatty acids are common, to changing environmental conditions. researchgate.net Furthermore, the presence of methyl groups increases steric hindrance, which can influence interactions between adjacent lipid chains and with membrane-embedded proteins. acs.orgnih.gov This steric strain can lead to an increase in the glass-transition temperatures of polymers containing these branched units. acs.orgnih.gov

Chain Length: The length of the hydrocarbon chain is a fundamental property of fatty acids that governs their behavior at interfaces and in solution. Generally, as the carbon chain length increases, the van der Waals interactions between chains become stronger, while aqueous solubility decreases exponentially. researchgate.netnih.gov For example, the water solubility of octanoic acid (C8) is more than a thousand times greater than that of myristic acid (C14). nih.gov This property directly affects how the fatty acid partitions between aqueous and lipid environments. In emulsion systems, the carbon chain length of triglycerides has been shown to influence the particle size and stability of fat droplets. nih.gov Longer chain fatty acids can impact the distribution of phospholipids (B1166683) on the surface of fat globules, which in turn can inhibit interactions between phospholipids and proteins. nih.gov

The combination of methyl branching and a medium chain length (ten carbons) in this compound suggests it would contribute to membrane fluidity while maintaining a degree of hydrophobicity that influences its partitioning and interactions within cellular systems.

Table 1: Effects of Structural Features on Fatty Acid Molecular Interactions

| Structural Feature | Impact on Molecular Interactions | Consequence for Biological Systems |

|---|---|---|

| Methyl Branching | Reduces lipid condensation and lowers chain ordering. researchgate.netnih.gov | Increases membrane fluidity. researchgate.netnih.gov |

| Creates kinks in the fatty acid chain. nih.gov | Disrupts tight packing of lipid bilayers. researchgate.net | |

| Increases steric interactions between chains. acs.orgnih.gov | Alters protein-lipid interactions and membrane protein function. | |

| Chain Length | Influences hydrophobic and van der Waals interactions. researchgate.net | Affects solubility, melting point, and stability of emulsions. nih.govnih.gov |

| Longer chains decrease aqueous solubility. nih.gov | Governs partitioning between aqueous and lipid phases. |

In Vitro Studies on Specific Cell Lines (e.g., Microbial, Insect, Non-Human Mammalian)

While specific in vitro studies focusing exclusively on this compound are not widely documented in publicly available literature, research on structurally similar branched-chain and unsaturated fatty acids provides insight into its potential biological activities.

Many natural products incorporating branched-chain fatty acids exhibit significant antimicrobial or cytotoxic effects. For instance, various fatty acids and their derivatives isolated from marine and soil microorganisms have demonstrated potent activity against bacteria and fungi. mdpi.com Research on the bark extracts of Mammea americana, which contain various terpenoids and fatty acids, showed remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, certain lipopeptides containing unusual fatty acids have shown strong antibacterial activity against a range of drug-resistant Gram-positive bacteria. mdpi.com

In the context of non-human mammalian cells, studies on related compounds offer clues. A structurally similar compound, 6,7-Dihydroxy-3,7-dimethyl-oct-2-enoic acid, has been investigated for its potential biological effects. semanticscholar.org The cytotoxicity of various fatty acids is often evaluated against cancer cell lines. For example, depsipeptides containing 3-hydroxy-2-methyloct-7-ynoic acid have shown moderate cytotoxic activity against neuroblastoma cells in mice. mdpi.com

In Vivo Studies in Model Organisms (e.g., Insects, Nematodes, Rodents, Plants)

Direct in vivo research on this compound in model organisms is limited. However, studies on compounds with similar structural motifs, such as other dimethyl-octenoic acid derivatives, have been conducted, primarily in the context of natural product pharmacology.

One notable example is 6,7-Dihydroxy-3,7-dimethyl-oct-2-enoic acid, a compound isolated from the plant Litsea cubeba. This molecule has been associated with antidiabetic effects in research, suggesting that this class of compounds can have systemic effects in mammalian models. semanticscholar.org

In the field of chemical ecology, volatile organic compounds (VOCs) play a crucial role. Branched-chain enoic acids have been identified as potential biomarkers in rodent models. For instance, 4-methylpent-3-enoic acid was detected as one of several VOC markers in the urine of rats with recurrent bladder cancer, highlighting a potential role for such compounds in non-invasive disease detection. nih.gov This suggests that this compound, as a volatile compound, could potentially serve as a semiochemical or biomarker in various biological systems.

The essential oils of wood-rotting fungi have been found to contain a variety of volatile compounds, including unsaturated alcohols and ketones, which are involved in ecological interactions, such as attracting insects. researchgate.net While not a direct study of the acid form, this indicates that the carbon skeleton of 3,7-dimethyloctene is biologically relevant in insect-fungus interactions.

Table 2: Summary of Biological Activities of Structurally Related Compounds

| Compound | Model System/Organism | Observed Biological Activity/Role |

|---|---|---|

| 6,7-Dihydroxy-3,7-dimethyl-oct-2-enoic acid | Non-human (unspecified) | Associated with antidiabetic effects. semanticscholar.org |

| 4-methylpent-3-enoic acid | Rodent (Rat) | Identified as a urinary VOC marker for recurrent bladder cancer. nih.gov |

| 3-hydroxy-2-methyloct-7-ynoic acid (in depsipeptides) | Non-human mammalian cells (mouse neuroblastoma) | Moderate cytotoxic activity. mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine |

| 3-hydroxy-2-methyloct-7-ynoic acid |

| 4-methylpent-3-enoic acid |

| 6,7-Dihydroxy-3,7-dimethyl-oct-2-enoic acid |

| Myristic acid |

Vii. Ecological Roles and Environmental Dynamics of Dimethyloctenoic Acids

Role in Chemical Communication and Inter-Species Interactions (e.g., Pheromones)

Volatile organic compounds, including various isomers of dimethyloctenoic acid, play a crucial role in chemical communication. A notable example within this class of compounds is (E)-3,7-dimethyl-2,6-octadienoic acid, also known as geranic acid, which has been identified as a component of the aggregation pheromone in certain species of weevils (Coleoptera: Curculionidae). researchgate.net Pheromones are chemical signals that trigger a social response in members of the same species. In the case of aggregation pheromones, these signals can lead to the gathering of individuals for purposes such as mating or overcoming host plant defenses.

While geranic acid is a known semiochemical, which is a chemical substance that carries a message, the specific role of 3,7-dimethyloct-3-enoic acid as a pheromone has not been definitively established in the available scientific literature. However, the structural similarity to known pheromones suggests a potential, yet unconfirmed, role in insect communication. Branched-chain fatty acids, a category that includes dimethyloctenoic acids, are known to be involved in the chemical signaling of various organisms. wikipedia.org

Environmental Fate and Biodegradation Processes in Various Ecosystems

The environmental persistence of dimethyloctenoic acids is largely dictated by biodegradation processes mediated by microbial communities. As with other terpenoid compounds, it is expected that this compound can be utilized as a carbon source by a variety of microorganisms. frontiersin.org The biodegradation of terpenes in environments such as soil and the rumen of herbivores has been documented. cambridge.org

In soil, bacteria capable of degrading monoterpenes are widespread. researchgate.net The degradation pathways often involve initial enzymatic modifications, such as hydroxylations, followed by ring cleavage and further metabolism through central metabolic pathways. frontiersin.org The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community.

In anaerobic environments, such as aquatic sediments and the digestive tracts of animals, the degradation of unsaturated fatty acids is also a microbially-driven process. nih.gov Specific consortia of bacteria are involved in the breakdown of these compounds. nih.gov

Occurrence and Distribution in Terrestrial and Aquatic Environments

Dimethyloctenoic acids are part of the broad class of monoterpenoids, which are naturally produced by a wide variety of plants. mdpi.com These compounds are often components of essential oils and contribute to the characteristic scent of many aromatic plants. researchgate.net The emission of these volatile compounds from plants into the atmosphere is a significant natural source of organic compounds in the environment.

In terrestrial ecosystems, the distribution of these compounds is closely linked to the distribution of the plants that produce them. They can be found in plant tissues, the surrounding soil, and the local atmosphere.

In aquatic ecosystems, the presence of fatty acids, including branched-chain and unsaturated forms, is well-documented. mdpi.com These acids can originate from various sources, including phytoplankton, bacteria, and terrestrial runoff. mdpi.comnih.gov While the specific distribution of this compound in aquatic environments has not been extensively studied, it is plausible that it is present in areas with significant inputs of terrestrial plant matter or where specific microbial production occurs.

Influence on Microbial Communities and Ecosystem Function

The introduction of monoterpenes and their derivatives into an ecosystem can have a significant impact on the local microbial communities. These compounds can exhibit antimicrobial properties, affecting the growth and survival of certain microorganisms. frontiersin.org However, they can also serve as a carbon and energy source for other microbes, leading to shifts in the composition and activity of the microbial community. researchgate.netnih.gov

Studies on the effects of monoterpenes on soil microbes have shown that their addition can lead to an increase in soil respiration and bacterial abundance. researchgate.netnih.gov This suggests that some soil bacteria can readily utilize these compounds, potentially leading to an enrichment of specific microbial populations. The effects can be concentration-dependent, with low concentrations sometimes stimulating microbial activity, while high concentrations may be inhibitory. frontiersin.org

Unsaturated fatty acids have also been shown to influence bacterial behavior, including processes like quorum sensing, which is a system of stimulus and response correlated to population density. mdpi.com By interfering with these signaling systems, fatty acids can impact biofilm formation and other microbial interactions. mdpi.com The specific effects of this compound on microbial communities and their functions remain an area for further research.

Viii. Non Clinical and Industrial Applications of 3,7 Dimethyloct 3 Enoic Acid

Utilization as a Synthetic Building Block and Chemical Intermediate

While specific, large-scale applications of 3,7-dimethyloct-3-enoic acid as a primary building block are not widely reported, its potential is evident from the chemistry of related monoterpenoid compounds. Molecules in this class are frequently used as intermediates in the synthesis of more complex substances. For instance, the related compound 3,7-dimethyl-6-octen-1-yn-3-ol (dehydrolinalool) is a key intermediate in the industrial synthesis of a range of valuable aroma compounds like linalool, nerolidol, and citral (B94496), as well as essential vitamins such as A, E, and K. chemicalbook.com

The structural features of this compound—specifically its chiral center at the third carbon and the trisubstituted double bond—make it a potentially valuable chiral building block. Chiral building blocks are crucial in modern pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. The synthesis of enantiomerically pure forms of such compounds allows for the creation of specific, targeted molecules. General strategies for synthesizing chiral carboxylic acids include asymmetric synthesis, biosynthesis, and the resolution of racemic mixtures. Although the direct application of this compound in this context is not detailed in available literature, its structure aligns with the characteristics of versatile C4 building blocks used for enantioselective synthesis.

Applications in Agrochemical Development (e.g., Bio-pesticides, Fungicides, Crop Protection)

Research into the derivatives of closely related isomers of this compound has revealed significant potential in agrochemical applications, particularly as fungicides. A 2017 study focused on synthesizing amide derivatives of (Z/E)-3,7-dimethyl-2,6-octadienoic acids, which were derived from the common natural precursors geraniol (B1671447) and nerol (B1678202). mdpi.com The study's findings demonstrated that some of these synthesized compounds exhibited potent fungicidal activities against significant plant pathogens. mdpi.com

Notably, certain amide derivatives showed high inhibition rates against Rhizoctonia solani, a fungus responsible for various crop diseases. mdpi.com The research highlights the efficacy of modifying the carboxylic acid group to create novel active compounds. For example, specific N-substituted amide derivatives displayed EC₅₀ values as low as 4.3 µM against Fusarium graminearum and 9.7 µM against R. solani. mdpi.com

This research provides a strong indication that this compound could serve as a scaffold for developing new crop protection agents. Furthermore, other related monoterpenoids have shown bioactivity; dehydrolinalool, for example, possesses mosquito repellent and antibacterial properties against pathogens like Escherichia coli. chemicalbook.com These findings collectively suggest a promising, yet largely unexplored, role for this compound and its derivatives in the development of novel bio-pesticides and fungicides.

Table 1: Fungicidal Activity of (E)-3,7-dimethyl-2,6-octadienamide Derivatives

| Compound ID | Substituent Group | Inhibition Rate against R. solani (at 50 µg/mL) |

|---|---|---|

| 5c | 4-fluorobenzylamine | 94.0% |

| 5i | 3-chlorobenzylamine | 93.4% |

| 6b | 2-fluorobenzylamine | 91.5% |

Data sourced from a study on related octadienoic acid derivatives, indicating the potential of this chemical class. mdpi.com

Contributions to Flavor and Fragrance Chemistry (Academic Studies of Chemical Basis and Sensory Perception)

The sensory profile of this compound is best understood by examining its close structural isomers and related compounds, which are well-characterized in the flavor and fragrance industry. The position of the double bond and the presence of the carboxylic acid group are key determinants of its organoleptic properties.

Its isomer, 3,7-dimethyloct-6-enoic acid (citronellic acid), has a complex odor profile described as green, grassy, smoky, fatty, and waxy, with floral (citronella), vegetative, and tobacco nuances. thegoodscentscompany.com This suggests that this compound likely shares some of these fatty and green characteristics. The sensory perception of related alcohols also provides valuable clues. For example, 3,7-dimethyloct-1-en-3-ol is described as having a woody and camphoraceous aroma with crisp citrus notes. fragranceconservatory.com

Studies on homologous compounds, such as the C11 analogue 3,7-dimethylnon-6-en-1-ol, further elaborate on the sensory palette of this molecular family. Different stereoisomers of this alcohol are described with notes ranging from floral, rosy, fruity, and lychee to dusty, waxy, and fatty floral. google.com This variation among isomers underscores the importance of stereochemistry and double bond position in fine-tuning the final scent profile. Collectively, these studies indicate that this compound likely possesses a multifaceted aroma with potential applications in creating green, fatty, and floral notes in fragrance and flavor compositions.

Table 2: Sensory Profiles of Compounds Structurally Related to this compound

| Compound Name | Chemical Class | Odor Description | Source(s) |

|---|---|---|---|

| 3,7-Dimethyloct-6-enoic acid | Carboxylic Acid (Isomer) | Green, grassy, smoky, fatty, waxy, floral, citronella, tobacco | thegoodscentscompany.com |

| 3,7-Dimethyloct-1-en-3-ol | Terpene Alcohol | Woody, camphoraceous, crisp citrus | fragranceconservatory.com |

| (S,Z)-3,7-Dimethylnon-6-en-1-ol | Terpene Alcohol (Homologue) | Floral, rosy, fruity, lychee | google.com |

| (R,E)-3,7-Dimethylnon-6-en-1-ol | Terpene Alcohol (Homologue) | Dusty, waxy, rosy, harsh | google.com |

| Other 3,7-Dimethylnon-6-en-1-ol Isomers | Terpene Alcohol (Homologue) | Fatty, fatty floral | google.com |

Potential in Materials Science and Polymer Chemistry

Currently, there are no significant established applications or dedicated research publications detailing the use of this compound in materials science or polymer chemistry. However, its bifunctional nature—possessing both a polymerizable double bond and a reactive carboxylic acid group—presents theoretical potential.

The carboxylic acid moiety could, in principle, be used as a monomer in the synthesis of polyesters or polyamides. The long, eight-carbon chain would likely impart flexibility and hydrophobicity to the resulting polymer backbone. The double bond could also be a site for polymerization or for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains. These potential applications remain speculative and would require dedicated research to validate their feasibility and to characterize the properties of any resulting materials.

Biotechnological Production and Sustainable Sourcing Strategies

The sustainable production of specialty chemicals is an area of growing industrial importance. While specific biotechnological pathways for this compound are not detailed in the literature, general strategies for producing chiral carboxylic acids and other monoterpenoids are well-established and could be adapted.

Biosynthesis, using either whole microbial cells or isolated enzymes, is a primary route for creating chiral molecules. Many microorganisms can be used as biocatalysts to perform asymmetric reactions, yielding enantiomerically pure products. For a compound like this compound, a plausible strategy would involve the biotransformation of a readily available and renewable precursor. For example, research on related compounds has utilized geraniol and nerol, which are abundant natural terpenols, as starting materials for chemical synthesis. mdpi.com A future sustainable approach could involve using engineered microorganisms to convert these precursors, or even simple sugars, directly into the desired acid through novel metabolic pathways. This would align with green chemistry principles by reducing reliance on petrochemical feedstocks and potentially simplifying the manufacturing process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 3,7-Dimethyloct-3-enoic acid and its isomers, and how can enantiomeric purity be ensured?

- Methodological Answer : A robust approach involves Sharpless asymmetric dihydroxylation to synthesize stereoisomers, as demonstrated in the divergent synthesis of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid isomers . Key steps include using chiral catalysts (e.g., AD-mix-α/β) to control enantioselectivity. Enantiomeric purity is verified via chiral HPLC or polarimetry, with NMR (¹H/¹³C) confirming structural integrity. Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates .

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze olefinic proton coupling constants (e.g., J = 10–15 Hz for trans-alkenes) and methyl group multiplicities to confirm substitution patterns.

- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺) and fragmentation pathways.

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–220 nm for conjugated dienes) or LC-MS/MS for higher sensitivity. Calibrate with deuterated internal standards (e.g., d₃-methyl analogs) to correct for matrix effects. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. How do stereochemical variations in this compound isomers influence antifungal activity?

- Methodological Answer : Conduct comparative bioassays (e.g., agar diffusion or microdilution) against Candida spp. or Aspergillus spp. Pair IC₅₀ values with molecular docking studies to correlate stereochemistry (e.g., 6R,7S vs. 6S,7R) with binding affinity to fungal lanosterol 14α-demethylase. Note that ester derivatives often exhibit enhanced activity due to improved membrane permeability .

Q. How should researchers address contradictions in oxidation/reduction data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example:

- Electrochemical oxidation : Use cyclic voltammetry in aprotic solvents (e.g., DMF) to identify redox potentials.

- Enzymatic oxidation : Compare horseradish peroxidase (pH 5–7) vs. cytochrome P450 systems (pH 7.4) to assess pH-dependent pathways.

Statistical tools (ANOVA, Tukey’s test) should validate reproducibility across experimental replicates .

Q. What strategies optimize the stability of this compound in long-term storage for in vivo studies?

- Methodological Answer : Stabilize via:

- Temperature : Store at –80°C under argon to prevent autoxidation of the diene moiety.

- Formulation : Use lipid-based nanoemulsions (e.g., lecithin/Tween 80) to reduce hydrolysis.

Monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks) with periodic LC-MS analysis .

Q. How can computational modeling guide the design of this compound analogs with improved bioactivity?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while QSAR models prioritize substituents (e.g., electron-withdrawing groups at C3) for enhanced antifungal potency .

Data Presentation and Reproducibility Guidelines

- Statistical Analysis : Report mean ± SEM with n ≥ 3. Use Shapiro-Wilk tests for normality and non-parametric tests (e.g., Mann-Whitney) for skewed data .

- Figures : Label chromatograms with retention times and UV traces. For bioassay results, include dose-response curves with 95% confidence intervals .

- Synthesis Reproducibility : Document catalyst lot numbers, solvent purity, and reaction atmosphere (N₂ vs. air) to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.